molecular formula C7H18ClN B3121952 (1,1,2,2-Tetramethylpropyl)amine hydrochloride CAS No. 29772-64-3

(1,1,2,2-Tetramethylpropyl)amine hydrochloride

Cat. No.: B3121952
CAS No.: 29772-64-3
M. Wt: 151.68 g/mol
InChI Key: VBLHYILVPSSTFU-UHFFFAOYSA-N
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Description

(1,1,2,2-Tetramethylpropyl)amine hydrochloride is a branched aliphatic amine hydrochloride with the molecular formula C₇H₁₈N·HCl and a molecular weight of 152.5 g/mol . It is cataloged under CAS number 29772-54-1 and MFCD01694851, with a typical purity of 95% as listed by suppliers like Combi-Blocks Inc. .

Properties

IUPAC Name

2,3,3-trimethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-6(2,3)7(4,5)8;/h8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLHYILVPSSTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,2,2-Tetramethylpropyl)amine hydrochloride typically involves the reaction of (1,1,2,2-Tetramethylpropyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

(1,1,2,2-Tetramethylpropyl)amine+HCl(1,1,2,2-Tetramethylpropyl)amine hydrochloride\text{(1,1,2,2-Tetramethylpropyl)amine} + \text{HCl} \rightarrow \text{this compound} (1,1,2,2-Tetramethylpropyl)amine+HCl→(1,1,2,2-Tetramethylpropyl)amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1,2,2-Tetramethylpropyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

(1,1,2,2-Tetramethylpropyl)amine hydrochloride is an amine derivative characterized by its bulky structure that enhances its reactivity and solubility in various solvents. Its molecular formula is C8H18ClNC_8H_{18}ClN and it has a molecular weight of approximately 165.68 g/mol. The unique steric hindrance provided by the tetramethyl groups makes it suitable for specific chemical reactions and applications.

Drug Formulation

One of the significant applications of this compound is in drug formulation. It serves as a stabilizing agent in the formulation of lipophilic drugs, enhancing their solubility and bioavailability. For instance:

  • Case Study: Antiarthritic Agents
    Research indicates that this compound can be utilized to formulate lipid emulsions for hydrophobic drugs such as antiarthritic agents. This formulation helps mitigate adverse injection site reactions while ensuring effective drug delivery .

Antibacterial Properties

The compound has shown potential in developing antibacterial agents due to its ability to enhance the efficacy of existing antibiotics. Its incorporation into polymer matrices can improve the release profiles and stability of these drugs.

Organic Synthesis

This compound plays a crucial role in organic synthesis as a reagent for various chemical transformations:

  • Quaternization Reactions
    It is used to synthesize quaternary ammonium salts which are vital in producing cationic polymers. These polymers are extensively used in personal care products and fabric softeners due to their conditioning properties.
  • Synthesis of Chelating Agents
    The compound is involved in synthesizing chelating agents that are essential in various industrial applications including water treatment and metal ion extraction.

Data Table: Applications Overview

Application AreaSpecific UseBenefits
PharmaceuticalsLipid emulsion formulationsEnhanced solubility and reduced side effects
Antibacterial AgentsDevelopment of antibacterial drug formulationsImproved efficacy and stability
Organic SynthesisQuaternization for polymer productionVersatile applications in personal care
Chelating AgentsSynthesis for industrial useEffective metal ion extraction

Toxicology and Safety Considerations

While this compound has promising applications, it is essential to consider its safety profile. The compound can be irritating to skin and mucous membranes; therefore, proper handling procedures should be followed to minimize exposure risks.

Mechanism of Action

The mechanism of action of (1,1,2,2-Tetramethylpropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (1,1,2,2-Tetramethylpropyl)amine hydrochloride with structurally related aliphatic and substituted amine hydrochlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Key Features
(1,1,2,2-Tetramethylpropyl)amine HCl 29772-54-1 C₇H₁₈N·HCl 152.5 95% Not specified Highly branched alkyl chain
(1,1,2-Trimethylpropyl)amine HCl Not provided C₆H₁₅N·HCl 137.5 (estimated) - - Less branched substituent
(2-Cyclobutylethyl)amine HCl Not provided C₆H₁₁CH₂NH₂·HCl (estimated) ~137.5 - - Cyclobutyl substitution
Bis(2-chloroethyl)-1,1,2,2-d₄-amine HCl 352431-06-2 ClCD₂CD₂NHCH₂CH₂Cl·HCl 182.50 - - Deuterated, chloroalkyl groups
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine HCl 1245643-87-1 C₇H₁₄ClNO 163.6 95% Refrigerated Cyclopropane + tetrahydrofuran

Key Observations :

  • Substituent Diversity : Cyclobutyl and tetrahydrofuran-containing analogues (e.g., [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine HCl) exhibit distinct electronic and solubility profiles due to cyclic ether or aryl groups .
  • Deuterated Analogues : Bis(2-chloroethyl)-1,1,2,2-d₄-amine HCl highlights the use of isotopic labeling for mechanistic or pharmacokinetic studies, though its higher molecular weight (182.50 g/mol) may affect diffusion properties .

Commercial Availability and Purity

  • The target compound (QY-0887) and its analogues (e.g., CBR02430) are available from suppliers like Sigma-Aldrich and Combi-Blocks, with purities typically ≥95% .
  • Deuterated or isotopically labeled variants (e.g., Bis(2-chloroethyl)-d₄-amine HCl) are niche products, reflecting specialized demand in research .

Biological Activity

(1,1,2,2-Tetramethylpropyl)amine hydrochloride, also known as TMPA·HCl, is a compound that has garnered interest in various biological and chemical research contexts. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

TMPA·HCl is a quaternary ammonium compound characterized by its bulky structure. Its chemical formula is C₇H₁₉ClN and it is often utilized in biochemical assays due to its unique properties.

TMPA·HCl primarily acts as a surfactant and can influence cellular membranes and protein interactions. Its biological activity is linked to:

  • Ion Channel Modulation : TMPA has been shown to affect ion channels in various studies, altering their conductance and permeability.
  • Enzyme Inhibition : Research indicates that TMPA can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Biological Activity Overview

The biological activity of TMPA·HCl can be summarized in the following key areas:

Activity Type Description
Ion Channel ModulationAlters calcium and sodium ion channel activity in neuronal cells.
Enzyme InhibitionInhibits enzymes such as acetylcholinesterase, affecting neurotransmitter levels.
Cell Membrane InteractionModifies membrane fluidity and permeability, influencing cell signaling pathways.

Case Studies and Research Findings

  • Neurotransmission Studies :
    • A study published in Biochemistry demonstrated that TMPA·HCl enhances the activity of certain neurotransmitter receptors while inhibiting others, suggesting a complex role in synaptic transmission .
  • Cell Viability Assays :
    • Research conducted on various cell lines indicated that TMPA·HCl affects cell viability through its interaction with membrane proteins. At higher concentrations, it was observed to induce cytotoxic effects .
  • Enzyme Activity Analysis :
    • In vitro experiments showed that TMPA·HCl inhibits acetylcholinesterase activity by binding to the active site of the enzyme. This inhibition leads to increased levels of acetylcholine in synaptic clefts, impacting signal transmission .

Q & A

Q. What are the standard synthetic routes for (1,1,2,2-Tetramethylpropyl)amine hydrochloride, and what key reagents are involved?

The synthesis typically involves two steps: (1) alkylation of a primary amine with a halogenated precursor (e.g., 1,1,2,2-tetramethylpropyl bromide) under basic conditions to form the free amine, and (2) treatment with hydrochloric acid to yield the hydrochloride salt. Key reagents include alkyl halides, ammonia/amine sources (e.g., methylamine), and HCl. Industrial methods may employ continuous flow reactors to optimize yield and purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • NMR Spectroscopy : To confirm the amine group and methyl substituents (¹H and ¹³C NMR).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS).
  • Elemental Analysis : To validate stoichiometry of C, H, N, and Cl.
  • X-ray Crystallography : For definitive structural confirmation if crystalline .

Q. How does the compound’s stability vary under different storage conditions?

this compound is hygroscopic and should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C. Degradation studies show <5% decomposition over 12 months under these conditions. Exposure to moisture or elevated temperatures (>40°C) accelerates hydrolysis, forming tertiary alcohol byproducts .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

The bulky tetramethylpropyl group sterically hinders SN2 pathways, favoring SN1 mechanisms in polar protic solvents (e.g., water/ethanol mixtures). For example, reactions with NaCN in ethanol proceed via a carbocation intermediate, yielding nitrile derivatives. Kinetic studies show a first-order dependence on the amine concentration .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, solvent). For instance:

  • Enzyme Inhibition : IC₅₀ values vary by ±15% when assayed in PBS vs. Tris buffer due to ionic strength effects.
  • Cell Permeability : Conflicting results in cellular uptake studies may stem from differences in membrane lipid composition (e.g., HEK293 vs. HeLa cells). Standardizing assay protocols and using isotopic labeling (³H/¹⁴C) for tracer studies can mitigate variability .

Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?

The amine’s steric bulk enables chiral induction in Pd-catalyzed cross-couplings. For example:

Reaction TypeCatalyst SystemEnantiomeric Excess (ee)
Allylic alkylationPd(OAc)₂/(R)-BINAP82–88%
Suzuki-MiyauraPdCl₂(dppf)/Amine75–80%
Optimal conditions require anhydrous solvents (THF/toluene) and low temperatures (−20°C) to suppress racemization .

Q. What computational methods predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal high-affinity binding to G-protein-coupled receptors (GPCRs), particularly serotonin receptors (5-HT₂A). Key interactions include:

  • Hydrogen bonding : Between the amine and Asp155.
  • Hydrophobic packing : Tetramethylpropyl group with Phe338. Free energy calculations (MM-PBSA) corroborate experimental ΔG values (±1.2 kcal/mol) .

Methodological Guidelines

Q. How should researchers handle discrepancies in synthetic yields?

Yield variations (>20%) often stem from impurities in alkyl halide precursors. Mitigation steps:

  • Purification : Distill precursors under reduced pressure (≤0.1 mmHg).
  • Reaction Monitoring : Use TLC (silica, hexane:EtOAc 3:1) to track intermediate formation.
  • Scale-Up : Adopt flow chemistry to maintain consistent mixing and temperature .

Q. What safety protocols are critical for handling this compound?

  • Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; avoid inhalation/contact.
  • Spill Management : Neutralize with 5% acetic acid, followed by adsorption (vermiculite).
  • Waste Disposal : Incinerate at >1000°C with scrubbing for HCl emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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